Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C11H10N2O3. It is known for its unique structure, which combines a pyrazole ring fused to a pyridine ring, making it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates. These intermediates then undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to yield the desired pyrazolo[1,5-a]pyridine-3-carboxylate derivatives .
Industrial Production Methods
In industrial settings, the synthesis process is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled, and solvents like dimethylformamide are used to enhance the solubility of reactants and improve the overall yield. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar heterocyclic structure and are known for their wide range of biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring system and are used in various chemical and pharmaceutical applications.
Uniqueness
Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in multiple fields .
Properties
CAS No. |
151831-22-0 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)9-7(6-13)8-4-2-3-5-12(8)11-9/h2-6H,1H3 |
InChI Key |
OKFHXELMBVIIRH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN2C=CC=CC2=C1C=O |
Canonical SMILES |
COC(=O)C1=NN2C=CC=CC2=C1C=O |
Synonyms |
3-FORMYL-PYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER |
Origin of Product |
United States |
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